3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINDYSWMHRBESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the introduction of the thiazole ring and the cyanophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Thiazole Ring
4-Cyanophenyl vs. Nitrophenyl/Phenyl/Trifluoromethylphenyl
- 4-(4-Cyanophenyl)-Thiazole (Target Compound): The 4-cyanophenyl group enhances electron-withdrawing effects, improving stability and interaction with hydrophobic pockets in biological targets. This substituent is linked to high antioxidant and cytotoxic activities in analogs like compound 6d () .
- However, steric hindrance from the 4-phenyl group may reduce binding efficiency compared to the target compound’s unsubstituted position .
- 4-[3-(Trifluoromethyl)Phenyl]-Thiazole (CAS 338397-07-2): The trifluoromethyl group introduces strong hydrophobicity and metabolic stability. While similar in electron-withdrawing capacity to cyano, its larger size may alter binding modes in enzyme active sites .
Pyridinyl and Sulfamoyl Substituents
Variations on the Benzamide Moiety
3-Bromo vs. 4-Bromo Substitution
- 3-Bromo Substitution (Target Compound) : The meta-bromo position minimizes steric clashes while maintaining halogen bonding capabilities, which are crucial for interactions with proteins like VEGFR-2 .
- 4-Bromo Substitution (CAS 352563-23-6) : Para-substitution may enhance π-stacking but reduce conformational flexibility, as seen in analogs with lower antibacterial activity .
Functional Group Replacements
- 4-(Dimethoxymethyl)Benzamide (Compound 9, ) : The dimethoxymethyl group introduces steric bulk and alters electron distribution, reducing inhibitory potency compared to halogenated benzamides .
- Propanoic Acid Derivatives (Compound 6d, ): Carboxylic acid groups improve water solubility and antioxidant activity but may limit membrane permeability .
Key Research Findings
Electron-Withdrawing Groups Enhance Bioactivity: The 4-cyanophenyl group in the target compound and analogs like 6d correlates with elevated antioxidant and cytotoxic activities, likely due to stabilized radical intermediates .
Halogen Positioning Impacts Binding : Meta-bromo substitution (target) optimizes steric and electronic interactions compared to para-bromo analogs, as demonstrated in VEGFR-2 inhibitor studies .
Thiazole Core Flexibility: Substitutions on the thiazole ring dictate target selectivity. For example, pyridinyl-thiazoles () target malaria proteins, while cyanophenyl-thiazoles favor antibacterial applications .
Biological Activity
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiazole ring and the bromine atom are significant for its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, particularly in cancer research and antimicrobial studies. Its structural components contribute to its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The thiazole moiety is often associated with anticancer properties due to its ability to inhibit specific kinases involved in tumor growth. For instance, compounds with similar structures have shown promising results in inhibiting fibroblast growth factor receptor (FGFR) signaling pathways, which are critical in non-small cell lung cancer (NSCLC) .
Case Study: FGFR Inhibition
A series of derivatives based on thiazole structures were synthesized and evaluated for their ability to inhibit FGFR1. One notable derivative demonstrated significant inhibition across multiple NSCLC cell lines, indicating that modifications in the thiazole scaffold can enhance antitumor efficacy .
The mechanism through which this compound exerts its effects involves several pathways:
- Kinase Inhibition : Compounds with thiazole rings often inhibit receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and survival.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
- Cell Cycle Arrest : Some studies suggest that similar compounds can cause G1 phase arrest in the cell cycle, preventing cancer cell division.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the benzamide and thiazole components affect biological activity. Key factors include:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Cyanophenyl Group : This group can influence electronic properties and steric hindrance, affecting the compound's interaction with enzymes or receptors.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | TBD | Antitumor |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | TBD | 0.5 | FGFR1 Inhibitor |
| 4-chloro-benzamide derivative | TBD | 0.8 | RET Kinase Inhibitor |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
